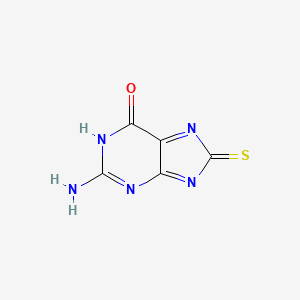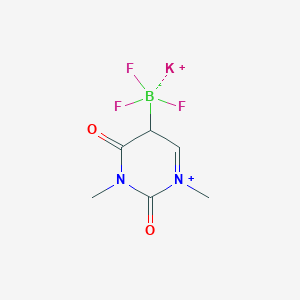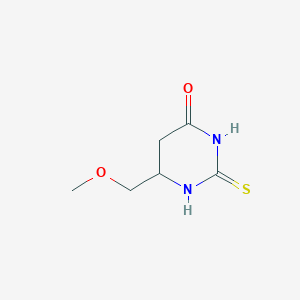
2-Amino-6-hydroxy-8H-purine-8-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-hydroxy-8H-purine-8-thione is a purine derivative with significant biological and chemical properties. This compound is known for its role in various biochemical processes and its potential applications in medicinal chemistry. It is structurally related to other purine compounds, which are essential components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-8H-purine-8-thione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimercapto-7,9-dihydro-8H-purine-8-thione with appropriate reagents under controlled conditions . The reaction conditions often require specific solvents like dimethylformamide (DMF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-hydroxy-8H-purine-8-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-hydroxy-8H-purine-8-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and interaction with nucleic acids.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Amino-6-hydroxy-8H-purine-8-thione involves its interaction with specific molecular targets. For instance, it inhibits xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to reduced production of uric acid, making it useful in treating conditions like gout. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the formation of harmful byproducts.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-hydroxyaminopurine: This compound is a hydroxylated derivative of 2,6-diaminopurine and shares similar biological roles.
6-Mercaptopurine: An analog of hypoxanthine, used as an anticancer drug.
Allopurinol: A well-known xanthine oxidase inhibitor used to treat hyperuricemia.
Uniqueness: 2-Amino-6-hydroxy-8H-purine-8-thione is unique due to its specific inhibitory effects on xanthine oxidase and its potential applications in cancer therapy. Its structural features allow for selective binding to enzyme active sites, distinguishing it from other purine derivatives.
Eigenschaften
Molekularformel |
C5H3N5OS |
|---|---|
Molekulargewicht |
181.18 g/mol |
IUPAC-Name |
2-amino-8-sulfanylidene-1H-purin-6-one |
InChI |
InChI=1S/C5H3N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12) |
InChI-Schlüssel |
VNILSUXEPJFVLA-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NC(=S)N=C1N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)


![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12354336.png)



![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12354370.png)
![2-[4-(4-ethoxy-6-oxopiperidin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B12354380.png)
![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)
![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)


![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
